

# Spectroscopic Profile of 2-Pyrazinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Pyrazinecarboxylic acid	
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#### Introduction

**2-Pyrazinecarboxylic acid** (POA), a key heterocyclic organic compound, serves as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.[1] Its biological significance necessitates a thorough understanding of its physicochemical properties for researchers in drug development and medicinal chemistry. This technical guide provides an indepth overview of the spectroscopic data for **2-Pyrazinecarboxylic acid**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols and presents organized data to facilitate research and analysis.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **2-Pyrazinecarboxylic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about its aromatic ring and carboxylic acid moiety.

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **2-Pyrazinecarboxylic acid** is characterized by signals corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Pyrazinecarboxylic Acid** 



Chemical Shift (δ) ppm	Multiplicit y	Coupling Constant (J) Hz	Assignm ent	Solvent	Instrume nt Frequenc y	Referenc e
9.22	Doublet	1.5	H-3	DMSO-d <sub>6</sub>	400 MHz	[2]
8.93	Doublet	2.4	H-5	DMSO-d <sub>6</sub>	400 MHz	[2]
8.86	Doublet of doublets	2.4, 1.5	H-6	DMSO-d <sub>6</sub>	400 MHz	[2]

Note: The carboxylic acid proton (COOH) signal is often broad and may exchange with residual water in the solvent, making its observation variable.

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for 2-Pyrazinecarboxylic Acid

Chemical Shift (δ)	Assignment	Solvent	Reference
165.5	C=O (Carboxylic Acid)	Not Specified	[3]
147.8	C-3	Not Specified	[3]
145.9	C-6	Not Specified	[3]
144.5	C-5	Not Specified	[3]
143.2	C-2	Not Specified	[3]

### **Experimental Protocol for NMR Spectroscopy**

This protocol outlines a general procedure for acquiring NMR spectra of **2-Pyrazinecarboxylic** acid.

• Sample Preparation:



- Accurately weigh approximately 5-10 mg of 2-Pyrazinecarboxylic acid.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrument Setup:[4]
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and match the probe for the desired nucleus (¹H or ¹³C).
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:[4]
  - For ¹H NMR:
    - Set the spectral width to an appropriate range (e.g., 0-16 ppm).
    - Use a standard single-pulse experiment.
    - Apply a 90° pulse angle.
    - Set the relaxation delay (d1) to at least 1-2 seconds.
    - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR:
    - Use a proton-decoupled pulse sequence (e.g., zgpg30).
    - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).



- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

#### **IR** Data

The IR spectrum of **2-Pyrazinecarboxylic acid** shows characteristic absorptions for the carboxylic acid group and the aromatic pyrazine ring.

Table 3: Key IR Absorption Bands for 2-Pyrazinecarboxylic Acid



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
2500 - 3300 (broad)	O-H stretch	Carboxylic Acid (H- bonded dimer)	[5]
~2450 and ~1900	Broad bands	Intramolecular Hydrogen Bonding	[6]
1732 - 1715	C=O stretch	Carboxylic Acid	[7]
1450 - 1600	C=C stretch	Aromatic Ring	
1340 - 1300	O-H in-plane bend	Carboxylic Acid	[6]
1310 - 1260	C-O stretch	Carboxylic Acid	[6]

## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples.

- Sample Preparation:
  - Grind a small amount (1-2 mg) of 2-Pyrazinecarboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
  - Transfer the powder to a pellet-forming die.
- Pellet Formation:
  - Place the die in a hydraulic press.
  - Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
- Data Acquisition:[1]
  - Place the KBr pellet into the sample holder of the FTIR spectrometer.



- Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO<sub>2</sub> and H<sub>2</sub>O absorptions.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
  - Label the significant peaks in the spectrum with their corresponding wavenumbers.
  - Correlate the observed absorption bands with specific functional groups and vibrational modes using correlation tables.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

### **Mass Spectrometry Data**

The electron ionization (EI) mass spectrum of **2-Pyrazinecarboxylic acid** provides its molecular weight and characteristic fragment ions.

Table 4: GC-MS (EI) Data for 2-Pyrazinecarboxylic Acid



m/z (Mass-to- Charge Ratio)	Relative Intensity (%)	Proposed Fragment	Reference
124	~40	[M] <sup>+</sup> (Molecular Ion)	[8]
80	100	[M - CO2]+ or $[C4H4N2]$ +	[1]
79	~39	[M - COOH]+ or [C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ]+	[1]
53	~77	[C <sub>3</sub> H <sub>3</sub> N] <sup>+</sup>	[1]
52	~20	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>	[8]
26	~34	[C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup> or [CN] <sup>+</sup>	[1]

## **Experimental Protocol for GC-MS**

This protocol describes a general method for analyzing organic acids like **2-Pyrazinecarboxylic acid**.[9][10]

- Sample Preparation (Derivatization):
  - Organic acids are often not volatile enough for GC analysis and require derivatization. A common method is silylation.
  - Dissolve a small, accurately weighed amount of 2-Pyrazinecarboxylic acid in a suitable solvent (e.g., pyridine or acetonitrile).
  - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  - Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Instrument Setup:
  - Gas Chromatograph (GC):

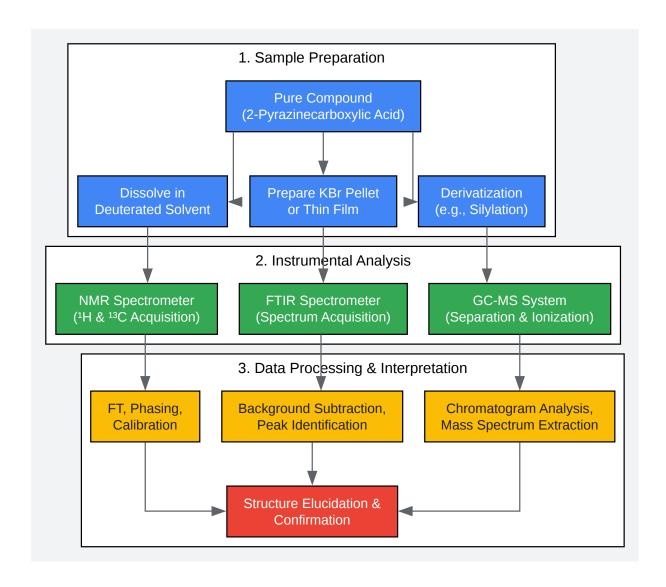


- Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
- Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate (e.g., 1-2 mL/min).
- Column: Use a suitable capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.
- Mass Spectrometer (MS):[10]
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
  - Ion Source Temperature: Set to a value that minimizes thermal degradation (e.g., 200-230°C).
  - Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-550).
- Data Acquisition:
  - Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC inlet.
  - Start the GC run and MS data acquisition.
- Data Analysis:
  - Identify the peak corresponding to the derivatized 2-Pyrazinecarboxylic acid in the total ion chromatogram (TIC).
  - Analyze the mass spectrum associated with this peak.
  - Identify the molecular ion peak to confirm the molecular weight of the derivative.
  - Interpret the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.



## **Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Pyrazinecarboxylic acid**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyrazinecarboxylic Acid: A
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  [https://www.benchchem.com/product/b139871#spectroscopic-data-of-2-pyrazinecarboxylic-acid-nmr-ir-mass-spec]

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